IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .
IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .
Interleukin-1 receptor-associated kinase inhibitor 1 is a pharmacological compound that selectively inhibits the activity of interleukin-1 receptor-associated kinase 1. This kinase plays a crucial role in the signaling pathways activated by interleukin-1, which are involved in inflammatory responses and immune system regulation. The inhibition of interleukin-1 receptor-associated kinase 1 has therapeutic implications for various inflammatory diseases, autoimmune disorders, and certain cancers.
Interleukin-1 receptor-associated kinase inhibitor 1 is derived from various synthetic methodologies aimed at developing selective inhibitors for the interleukin-1 receptor-associated kinases. These compounds have been studied extensively in both preclinical and clinical settings to evaluate their efficacy and safety profiles.
Interleukin-1 receptor-associated kinase inhibitor 1 belongs to the class of small molecule inhibitors that target serine-threonine kinases. It specifically inhibits interleukin-1 receptor-associated kinase 1, which is a member of the interleukin-1 receptor-associated kinase family, known for its role in mediating inflammatory signaling pathways.
The synthesis of interleukin-1 receptor-associated kinase inhibitor 1 involves several chemical reactions that typically include:
Recent studies have reported different synthetic routes, including:
The molecular structure of interleukin-1 receptor-associated kinase inhibitor 1 typically features:
The crystal structure analysis has shown that these inhibitors occupy the ATP binding site, engaging in key interactions such as hydrogen bonding and π–π stacking with residues in the binding pocket .
Interleukin-1 receptor-associated kinase inhibitor 1 undergoes several chemical reactions during its synthesis:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly used to characterize the synthesized compounds .
The mechanism of action for interleukin-1 receptor-associated kinase inhibitor 1 involves:
Inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby modulating inflammatory responses .
Interleukin-1 receptor-associated kinase inhibitor 1 typically exhibits:
Key chemical properties include:
Interleukin-1 receptor-associated kinase inhibitor 1 has significant applications in various fields:
These applications highlight the importance of interleukin-1 receptor-associated kinase inhibitor 1 as a promising therapeutic agent in both basic research and clinical settings.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: